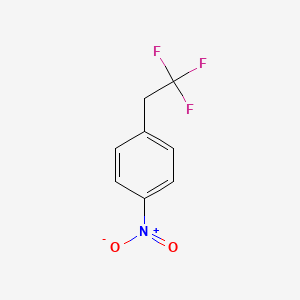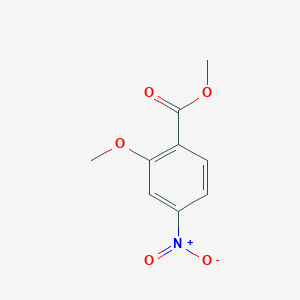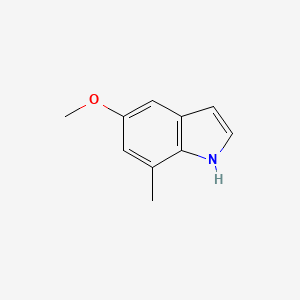
5-甲氧基-7-甲基-1H-吲哚
概述
描述
5-Methoxy-7-methyl-1H-indole is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
5-Methoxy-7-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for various diseases due to its biological activity.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Methoxy-7-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 5-Methoxy-7-methyl-1H-indole’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been found to inhibit cell growth .
Action Environment
The action, efficacy, and stability of 5-Methoxy-7-methyl-1H-indole can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as temperature and pH could potentially affect the stability and activity of the compound .
生化分析
Biochemical Properties
5-Methoxy-7-methyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan . This suggests that 5-Methoxy-7-methyl-1H-indole may interact with enzymes involved in tryptophan metabolism or signaling pathways. Additionally, it has been used as an intermediate in the synthesis of compounds with pharmacological properties, such as inhibitors of protein kinases .
Cellular Effects
5-Methoxy-7-methyl-1H-indole exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit tobacco cell growth . This inhibition may be linked to its impact on specific signaling pathways or metabolic processes within the cells. , suggesting that 5-Methoxy-7-methyl-1H-indole may also exhibit similar effects on different cell types.
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-7-methyl-1H-indole involves its interactions with various biomolecules. It may exert its effects through binding interactions with specific proteins or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been found to bind with high affinity to multiple receptors, influencing their activity and downstream signaling pathways . Additionally, 5-Methoxy-7-methyl-1H-indole may affect gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-7-methyl-1H-indole may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of 5-Methoxy-7-methyl-1H-indole on cellular function may depend on its concentration, exposure duration, and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of 5-Methoxy-7-methyl-1H-indole in animal models can vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to possess antiviral and anticancer activities at specific concentrations . Excessive doses may result in toxicity or other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Methoxy-7-methyl-1H-indole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It may influence metabolic flux or metabolite levels by modulating the activity of key enzymes. For instance, indole derivatives have been shown to interact with enzymes involved in tryptophan metabolism . This interaction can affect the levels of tryptophan and its metabolites, potentially influencing cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of 5-Methoxy-7-methyl-1H-indole within cells and tissues involve specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, indole derivatives have been reported to interact with transporters involved in amino acid transport . This interaction may influence the distribution of 5-Methoxy-7-methyl-1H-indole within cells and tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Methoxy-7-methyl-1H-indole can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize to specific cellular compartments, influencing their activity and interactions with other biomolecules . The precise subcellular localization of 5-Methoxy-7-methyl-1H-indole may determine its role in various cellular processes and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-7-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 5-methoxyindole and 7-methylindole.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 5-Methoxy-7-methyl-1H-indole may involve:
Batch Processing: Utilizing large-scale reactors where the reagents are mixed and reacted under controlled conditions.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction parameters and product quality.
化学反应分析
Types of Reactions: 5-Methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens, nitro groups, or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
相似化合物的比较
5-Methoxyindole: Lacks the methyl group at the 7-position.
7-Methylindole: Lacks the methoxy group at the 5-position.
Indole: The parent compound without any substitutions.
Uniqueness: 5-Methoxy-7-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
属性
IUPAC Name |
5-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPVRHHGKCQSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491730 | |
| Record name | 5-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-05-4 | |
| Record name | 5-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

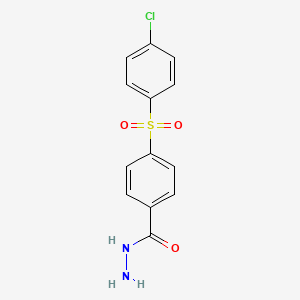

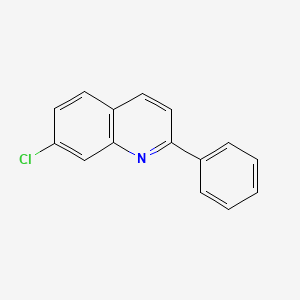
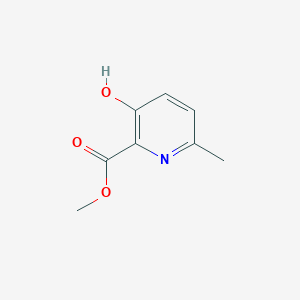
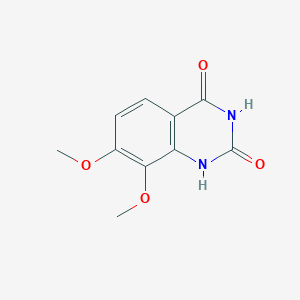
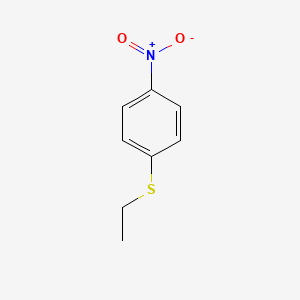

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
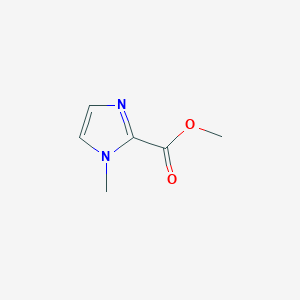
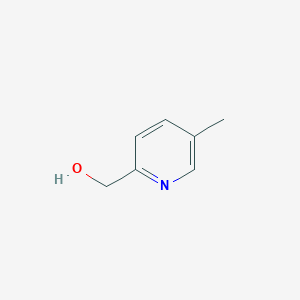
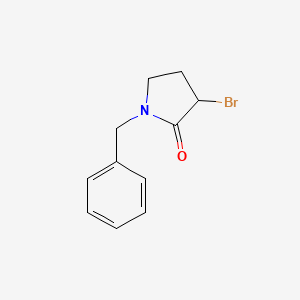
![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)
